molecular formula C23H30N4O B2945996 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one CAS No. 2415526-26-8

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one

Cat. No.: B2945996
CAS No.: 2415526-26-8
M. Wt: 378.52
InChI Key: KNWDBBPDJSWDNO-UHFFFAOYSA-N
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Description

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a pyridazine ring, a pyrrolo[3,4-c]pyrrole moiety, and a phenylpropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Construction of the Pyrrolo[3,4-c]pyrrole Moiety: This step involves the cyclization of suitable intermediates, often using palladium-catalyzed coupling reactions.

    Attachment of the Phenylpropanone Group: This is usually done through a Friedel-Crafts acylation reaction, where the phenylpropanone is introduced to the pyridazine-pyrrolo[3,4-c]pyrrole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenated derivatives with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted phenyl derivatives.

Scientific Research Applications

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one
  • 5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile

Uniqueness

1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-phenylpropan-1-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-23(2,3)20-10-11-21(25-24-20)26-13-18-15-27(16-19(18)14-26)22(28)12-9-17-7-5-4-6-8-17/h4-8,10-11,18-19H,9,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWDBBPDJSWDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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